

# Head-to-Head Clinical Trials of Fosravuconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



**Fosravuconazole**, a prodrug of the broad-spectrum triazole antifungal agent ravuconazole, has been investigated in several head-to-head clinical trials, primarily for the treatment of onychomycosis and eumycetoma.[1][2][3] This guide provides a detailed comparison of **fosravuconazole**'s performance against other antifungal agents, supported by data from key clinical studies.

#### **Mechanism of Action**

Fosravuconazole is converted in the body to its active form, ravuconazole.[1] Like other azole antifungals, ravuconazole's primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase.[1][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity of the fungal cell membrane.[1][4] By inhibiting this enzyme, fosravuconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function. This ultimately results in fungal cell death.[1][4]
Fosravuconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their human counterparts, which is crucial for minimizing off-target effects.[1]





Click to download full resolution via product page

Caption: Mechanism of action of Fosravuconazole.



## Comparative Clinical Trial Data Onychomycosis

A significant phase III, multicenter, double-blind, randomized study in Japan evaluated the efficacy and safety of **fosravuconazole** for the treatment of onychomycosis.[5][6]

Table 1: Efficacy of **Fosravuconazole** vs. Placebo for Onychomycosis at Week 48[5][6]

| Endpoint                 | Fosravuconazole<br>(100 mg/day for 12<br>weeks) | Placebo (for 12<br>weeks) | p-value |
|--------------------------|-------------------------------------------------|---------------------------|---------|
| Complete Cure Rate       | 59.4% (60/101)                                  | 5.8% (3/52)               | < 0.001 |
| Mycological Cure<br>Rate | 82.0% (73/89)                                   | 20.0% (10/50)             | < 0.001 |

Experimental Protocol: Phase III Onychomycosis Trial[5][6]

- Study Design: A multicenter, placebo-controlled, randomized, double-blind, parallel-group study.[5]
- Participants: 153 Japanese patients with onychomycosis affecting 25% or more of the target toenail.[5][6]
- Intervention: Patients were randomly assigned to receive either **fosravuconazole** (equivalent to 100 mg of ravuconazole) or a placebo orally once daily for 12 weeks.[5][6]
- Primary Endpoint: The rate of complete cure, defined as both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (negative potassium hydroxide examination), at week 48 (36 weeks after treatment completion).[5][6]
- Secondary Endpoints: Included the change over time in efficacy and mycological effect.[5][6]
- Safety Evaluation: Adverse events were monitored throughout the study.[5][6]

#### **Eumycetoma**



A phase II, double-blind, randomized, active-controlled superiority trial was conducted in Sudan to compare **fosravuconazole** with the standard-of-care, itraconazole, for the treatment of eumycetoma.[7][8][9]

Table 2: Efficacy of Fosravuconazole vs. Itraconazole for Eumycetoma at 12 Months[7][8][9]

| Treatment Group                  | Complete Cure Rate (mITT population) | 95% Confidence Interval |
|----------------------------------|--------------------------------------|-------------------------|
| Fosravuconazole 300 mg<br>weekly | 50% (17/34)                          | 32-68%                  |
| Fosravuconazole 200 mg<br>weekly | 65% (22/34)                          | 47-80%                  |
| Itraconazole 400 mg daily        | 75% (27/36)                          | 58-88%                  |

The trial was terminated early for futility as neither dose of **fosravuconazole** demonstrated superiority over itraconazole.[7][8] However, **fosravuconazole** presented some advantages, including a lower pill burden (weekly vs. daily dosing), no food effect, and a reduced risk of drug-drug interactions.[7][8][10]

Experimental Protocol: Phase II Eumycetoma Trial[7]

- Study Design: A randomized, double-blind, active-controlled, superiority trial conducted at a single center in Sudan.[7][9]
- Participants: 104 patients aged 15 years or older with eumycetoma caused by Madurella mycetomatis with a lesion diameter between >2 cm and ≤16 cm requiring surgery.[7][9]
- Intervention: Patients were randomly allocated (1:1:1) to one of three treatment arms for 12 months:
  - Group 1: Fosravuconazole 300 mg weekly.[7][9]
  - Group 2: Fosravuconazole 200 mg weekly.[7][9]







- Group 3: Itraconazole 400 mg daily.[7][9] All groups also underwent surgery at 6 months.
   [7][9] Placebo pills were used to maintain blinding due to different dosing schedules.[7]
- Primary Efficacy Endpoint: Complete cure at 12 months, defined as the absence of eumycetoma mass, sinuses, and discharge with normal imaging, or a negative fungal culture if a mass was present.[9]
- Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug.[9]





Click to download full resolution via product page

Caption: Workflow of the Phase II Eumycetoma Clinical Trial.



### Safety and Tolerability

In the onychomycosis phase III trial, adverse drug reactions were reported in 23.8% of patients receiving **fosravuconazole** compared to 3.8% in the placebo group.[5][6] These reactions were generally mild to moderate in severity, with no serious adverse events reported.[5][6]

In the eumycetoma trial, treatment-emergent adverse drug reactions were reported in one patient (3%) in the **fosravuconazole** 200 mg group (nausea or vomiting) and three patients (8%) in the itraconazole group (cortisol decrease, QT prolongation).[9] Overall, **fosravuconazole** was well-tolerated with no new safety signals identified.[7][8]

### **Summary and Conclusion**

Head-to-head clinical trials have provided valuable insights into the efficacy and safety of **fosravuconazole**. In the treatment of onychomycosis, **fosravuconazole** demonstrated significantly higher cure rates compared to placebo.[5][6] For eumycetoma, while not superior to the standard-of-care itraconazole in terms of complete cure rates, **fosravuconazole** offers a more convenient dosing regimen and a favorable safety profile, making it a potentially valuable alternative treatment option.[2][7][8] Further research may be warranted to explore its efficacy in different patient populations and in combination with other therapeutic approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 2. World's first clinical trial for devastating fungal disease mycetoma shows efficacy of new, promising treatment | DNDi [dndi.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is Fosravuconazole used for? [synapse.patsnap.com]
- 5. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III



study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two dose levels of once-weekly fosravuconazole versus daily itraconazole in combination with surgery in patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept superiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. roctm.com [roctm.com]
- 9. Once-weekly repurposed fosravuconazole versus daily itraconazole, with surgery, in
  patients with eumycetoma in Sudan: a randomised, double-blind, phase 2, proof-of-concept
  superiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 10. Fosravuconazole | DNDi [dndi.org]
- To cite this document: BenchChem. [Head-to-Head Clinical Trials of Fosravuconazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673580#head-to-head-clinical-trials-of-fosravuconazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com